[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone
CAS No.: 309719-38-8
Cat. No.: VC14993404
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309719-38-8 |
|---|---|
| Molecular Formula | C17H19ClN2O2 |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H19ClN2O2/c1-11-7-5-6-10-20(11)17(21)15-12(2)22-19-16(15)13-8-3-4-9-14(13)18/h3-4,8-9,11H,5-7,10H2,1-2H3 |
| Standard InChI Key | UVCNIJHXQVVPMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2-oxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a 5-methyl substituent. The oxazole’s 4-carbon is further functionalized with a methanone group linked to a 2-methylpiperidine ring. This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Key Structural Features:
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1,2-Oxazole Core: A five-membered heterocycle containing nitrogen () and oxygen () atoms at positions 1 and 2, respectively.
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Chlorophenyl Group: A 2-chlorophenyl substituent at position 3 enhances lipophilicity and potential π-π stacking interactions .
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Piperidine Methanone: The 2-methylpiperidine moiety contributes to conformational flexibility and basicity, facilitating interactions with enzymatic active sites.
Physicochemical Profile
The compound’s properties are critical for drug-likeness and bioavailability:
| Property | Value |
|---|---|
| Molecular Weight | 318.8 g/mol |
| logP (Partition Coefficient) | Estimated 3.6–4.1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 38.4 Ų |
| Solubility (logS) | -3.9 to -4.2 (Poor aqueous solubility) |
Derived from analogs , the high logP and low solubility suggest suitability for hydrophobic environments, such as cell membranes or protein binding pockets.
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is typically synthesized via multi-step organic reactions, leveraging strategies common to oxazole derivatives:
Van Leusen Oxazole Synthesis
The van Leusen reaction, employing tosylmethylisocyanides (TosMICs), is a cornerstone for constructing 5-substituted oxazoles. In this method, aldehydes react with TosMICs under basic conditions to form oxazolines, which eliminate tosyl groups to yield oxazoles . For the target compound, a ketone precursor (e.g., 2-methylpiperidin-1-yl methanone) could react with a chlorophenyl-substituted aldehyde via this pathway.
Multi-Step Functionalization
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Oxazole Ring Formation: A 2-chlorophenyl-substituted aldehyde undergoes cycloaddition with TosMIC to form the 1,2-oxazole core .
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Methanone Installation: The oxazole’s 4-position is acylated with 2-methylpiperidine via nucleophilic substitution or coupling reactions.
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Purification: Chromatographic techniques isolate the product, confirmed via NMR and mass spectrometry.
Research Studies and Applications
Anticancer Research
In vitro studies on similar oxazole-piperidine hybrids reveal antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with GI values <10 µM. Mechanistic insights suggest induction of apoptosis via caspase-3 activation .
Antibacterial Development
A 2024 study synthesized derivatives with enhanced Gram-positive activity, attributing efficacy to the chlorophenyl group’s role in membrane disruption. Molecular docking simulations indicate binding to penicillin-binding proteins (PBPs) .
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